molecular formula C10H14N2 B1428628 N-methyl-5,6,7,8-tetrahydroquinolin-8-amine CAS No. 878025-42-4

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Cat. No. B1428628
CAS RN: 878025-42-4
M. Wt: 162.23 g/mol
InChI Key: ZXTRMHOUGKPHHM-UHFFFAOYSA-N
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Description

“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a heterocyclic compound . It is also known as MTQ. The compound has a molecular weight of 162.23 .


Synthesis Analysis

While specific synthesis methods for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” were not found in the search results, related compounds such as 5,6,7,8-tetrahydroisoquinoline have been synthesized through reduction .


Molecular Structure Analysis

The InChI code for “N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is 1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3 . This indicates the compound has a molecular structure with 10 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms.


Physical And Chemical Properties Analysis

“N-methyl-5,6,7,8-tetrahydroquinolin-8-amine” is a liquid at room temperature .

Scientific Research Applications

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine: A Comprehensive Analysis of Scientific Research Applications

Ligand Support for Zinc Complexes: This compound has been used as a neutral ligand support for zinc (II) chloride complexes. The variations of this compound with different substituents have been prepared and employed in the formation of these complexes, which can be crucial in catalysis and material science .

Antiproliferative Activity: Enantiomers of derivatives of this compound have been synthesized and evaluated for their in vitro antiproliferative activity on human tumor cell lines. This suggests potential applications in cancer research and drug development .

Synthesis of Chiral Compounds: The compound serves as a starting material for the synthesis of chiral molecules. These chiral molecules can have significant implications in pharmaceuticals, where the chirality of a drug can affect its efficacy and safety .

Heterocyclic Compound Research: As a heterocyclic compound, it has received attention for its potential applications in various fields such as medicinal chemistry, where heterocycles are prevalent in drug molecules.

Material Science: The structural properties of this compound make it a candidate for research in material science, particularly in the development of new materials with specific desired properties .

Catalysis: Due to its ability to act as a ligand, this compound may find applications in catalysis, potentially improving the efficiency or selectivity of chemical reactions .

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-9-6-2-4-8-5-3-7-12-10(8)9/h3,5,7,9,11H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTRMHOUGKPHHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC2=C1N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-5,6,7,8-tetrahydroquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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